Nitrosocarbamic acid

Description

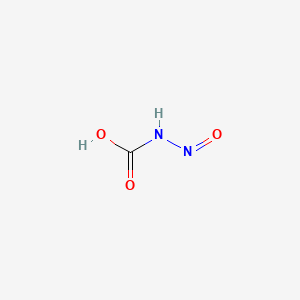

Structure

3D Structure

Properties

IUPAC Name |

nitrosocarbamic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N2O3/c4-1(5)2-3-6/h(H,2,6)(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBFAFMWCGVKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(NN=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200539 | |

| Record name | Nitrosocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52553-17-0 | |

| Record name | Nitrosocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052553170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosocarbamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Nitrosocarbamic acid derivatives have been investigated for their potential antitumor activity. Research indicates that while nitrosoureas exhibit significant antitumor properties, nitrosocarbamates and nitrosamides show limited effectiveness. This discrepancy is attributed to the rapid in vivo inactivation of nitrosocarbamates, which significantly reduces their mutagenicity and DNA cross-linking activity in biological systems . The stability of these compounds in the presence of biological fluids is crucial for their therapeutic efficacy.

Mechanistic Studies

Studies have demonstrated that the chemical stability and biological activity of nitrosocarbamates are influenced by enzymatic activity in plasma. For instance, the presence of carboxylesterase can lead to a substantial decrease in the stability and mutagenicity of these compounds, suggesting that metabolic pathways play a significant role in their biological effects . Understanding these mechanisms is vital for developing effective therapeutic agents based on this compound.

Environmental Science

Pollutant Degradation

this compound has been explored as a potential agent for degrading environmental pollutants. Its reactivity enables it to participate in various chemical reactions that can break down harmful substances in contaminated environments. This application is particularly relevant in bioremediation efforts where the detoxification of hazardous waste is essential.

Material Science

Polymer Chemistry

In polymer science, this compound derivatives are being studied for their potential use as additives or modifiers in polymer formulations. Their unique chemical properties can enhance the performance characteristics of polymers, such as improving thermal stability or altering mechanical properties . The incorporation of this compound into polymer matrices could lead to innovations in materials used for coatings, adhesives, and other industrial applications.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Nitrosocarbamic acid and its analogs share structural similarities with other N-nitroso compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethanolamine (NDELA). Key distinctions arise from their functional groups:

- NCA Derivatives : Contain carbamate (R-O-C(=O)-N) and ester groups (e.g., methyl or ethyl esters), enhancing their stability and solubility in organic solvents .

- NDMA (C₂H₆N₂O) : A simpler dialkyl nitrosamine lacking ester or carbamate groups, making it more volatile and reactive .

Toxicity and Carcinogenicity

- Mutagenicity: NCA derivatives exhibit direct mutagenic activity in bacterial assays, comparable to NDMA’s genotoxicity but at higher concentrations .

- Regulatory Status: NDMA is heavily regulated in pharmaceuticals due to its potent carcinogenicity, while NCA derivatives are monitored under broader EPA guidelines for N-nitroso compounds .

Industrial and Pharmaceutical Relevance

- NDMA : A byproduct in drug manufacturing, leading to FDA recalls (e.g., in angiotensin II receptor blockers) .

- Atraric Acid: Non-nitrosated compound with applications in natural product chemistry, demonstrating lower regulatory scrutiny .

Research Findings and Key Considerations

- Synthetic Challenges : NCA’s ester derivatives require controlled synthesis to minimize unintended nitrosation, a process critical for reducing impurity risks .

- Data Gaps: While NDMA’s carcinogenicity is well-documented, NCA derivatives lack long-term carcinogenicity studies, necessitating precautionary handling .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting nitrosocarbamic acid-related nitrosamine impurities (NDSRIs) in drug products?

- Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) and liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) for trace-level detection. Limit tests may suffice if impurity levels are below 10% of the acceptable intake (AI) threshold, provided the method is validated for specificity and sensitivity. Stress experiments (e.g., forced degradation under acidic/oxidizing conditions) can support impurity profiling but are not substitutes for direct analytical confirmation .

Q. How should researchers design experiments to assess the risk of nitrosamine formation in this compound-containing formulations?

- Methodological Answer : Conduct stability studies under accelerated conditions (e.g., elevated temperature, humidity) to simulate long-term storage. Include controls to rule out interactions between the active pharmaceutical ingredient (API) and excipients/capsule shells. Testing must be performed at the drug product level, even if the formulation is simple (e.g., API-filled capsules), to account for process-related impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations. Regularly review updated safety data sheets (SDS) for toxicity updates .

Q. How can researchers determine if a theoretical NDSRI is likely to form during synthesis or storage?

- Methodological Answer : Perform a structural reactivity analysis of the parent amine, focusing on steric hindrance and electron-donating/withdrawing groups that may inhibit nitrosation. If synthesis attempts fail despite exhaustive efforts (e.g., varying nitrosating agents, pH, temperature), provide a rationale supported by computational chemistry (e.g., molecular orbital theory) and literature evidence to justify omitting confirmatory testing .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data on this compound impurity formation?

- Methodological Answer : Apply iterative data triangulation:

Compare (Q)SAR predictions with Ames test results for mutagenic potency.

Replicate experiments under varying conditions (e.g., nitrite concentration, reaction time).

Engage external experts or user groups to critique raw data interpretations, as their perspectives may reveal overlooked variables (e.g., catalytic effects of trace metals) .

Q. How can researchers leverage read-across methodologies to estimate carcinogenic potency of novel NDSRIs?

- Methodological Answer : Identify structurally similar nitrosamines with established carcinogenicity data (e.g., nitrosoureas). Use read-across principles to extrapolate potency factors, ensuring alignment with FDA guidelines. Validate predictions using in vitro assays (e.g., bacterial reverse mutation assay) and in silico toxicity platforms (e.g., OECD QSAR Toolbox) .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply Bayesian hierarchical models to account for variability in in vivo data (e.g., rodent bioassays). Use Monte Carlo simulations to quantify uncertainty in AI limits. Cross-validate results with bootstrap resampling to ensure robustness, particularly for low-dose extrapolations .

Q. How should researchers address gaps in mechanistic understanding of this compound degradation pathways?

- Methodological Answer :

Employ isotopic labeling (e.g., ¹⁵N-labeled nitrosating agents) to track reaction intermediates via NMR.

Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

Publish negative results (e.g., failed synthesis attempts) to refine predictive models and avoid redundant efforts .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.